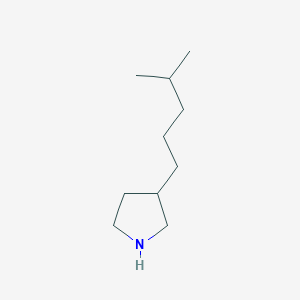

3-(4-Methylpentyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpentyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDWKTIDBBLOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Substituted Pyrrolidines and Analogues

Established Approaches for Pyrrolidine (B122466) Ring Formation

Traditional methods for constructing the pyrrolidine ring remain fundamental in synthetic organic chemistry. These approaches often involve the formation of the five-membered ring from acyclic precursors through various reaction cascades.

Reductive Amination Strategies

Reductive amination is a highly efficient and widely used method for synthesizing N-substituted pyrrolidines. nih.gov This approach typically involves the reaction of a dicarbonyl compound with a primary amine to form C=N intermediates, which are subsequently reduced to forge the C-N bonds, completing the heterocycle. nih.gov Water is the only byproduct, making this a highly atom-economical process. nih.gov

Recent advancements have focused on catalytic transfer hydrogenation, using catalysts like iridium complexes to facilitate the reductive amination of diketones with anilines, yielding N-aryl-substituted pyrrolidines under mild conditions. nih.gov This method has shown potential for scale-up and the derivatization of drug molecules. nih.gov Another example involves the cobalt-catalyzed reductive amination of levulinic acid, a biomass-derived platform chemical, to produce pyrrolidones. researchgate.net This strategy highlights a move towards more sustainable chemical production.

Biocatalysis has also emerged as a powerful tool. Imine reductases (IREDs) have been engineered through directed evolution to catalyze the asymmetric reductive amination of N-Boc-pyrrolidone with benzylamine, producing chiral 3-aminopyrrolidines with high enantioselectivity. rsc.org

Table 1: Examples of Reductive Amination for Pyrrolidine Synthesis

| Catalyst/Reductant | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|

| Iridium Complex / HCOOH | Diketones, Anilines | N-Aryl-pyrrolidines | Good to Excellent | nih.gov |

| Co₂(CO)₈ / Phenylsilane | Levulinic Acid, Aromatic Amines | Pyrrolidones/Pyrrolidines | High | researchgate.net |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone for the synthesis of the pyrrolidine core. These reactions involve an acyclic precursor containing both a nucleophilic amine and an electrophilic center, which react to form the five-membered ring. A classic example is the attack of an amine group onto a carboxylic acid derivative to form the C-N amide linkage, which can then be reduced to the pyrrolidine. researchgate.net

Modern variations employ transition metal catalysts to facilitate these cyclizations. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of a picolinamide-protected amine provides a direct route to pyrrolidines. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of remote C(sp³)-H bonds offers a mild and effective pathway with excellent regioselectivity. organic-chemistry.org An iridium-catalyzed reductive approach can generate azomethine ylides from amides, which then undergo intramolecular [3+2] dipolar cycloaddition to form complex polycyclic pyrrolidine structures. acs.org A photoinduced chloroamination cyclization cascade of allenes with a tethered sulfonylamido group has also been developed to produce functionalized pyrrolidines. nih.gov

Diels-Alder Reactions and Subsequent Reductions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings with high stereocontrol. wikipedia.org While not a direct method for five-membered pyrrolidine synthesis, it can be ingeniously applied. The initial cyclohexene adduct can undergo subsequent cleavage, rearrangement, and cyclization reactions to yield the pyrrolidine scaffold.

A more direct variation is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. For instance, an imine can act as a dienophile, reacting with a diene to form a tetrahydropyridine ring. This six-membered ring can then be subjected to ring-contraction methodologies to furnish a pyrrolidine. Alternatively, the initial Diels-Alder adduct can be functionalized and subsequently reduced to achieve the desired saturated heterocyclic system. wikipedia.org For example, a method to access pyrrolidinone moieties involves a Diels-Alder reaction between N-benzyl maleimide and anthrone, followed by Grignard addition and reduction of the resulting lactam derivatives. whiterose.ac.uk

Radical Cyclization Reactions

Radical cyclizations offer a powerful and complementary approach to pyrrolidine synthesis, particularly for constructing highly substituted rings. These reactions typically involve the generation of a radical on an acyclic precursor, which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the five-membered ring. The 5-exo-trig cyclization, where the radical adds to the external carbon of a double bond, is a kinetically favored and commonly used pathway.

Iminyl radical cyclizations are a prominent subset of these reactions. nsf.gov O-phenyloximes tethered to alkenes can undergo 5-exo-trig iminyl radical cyclizations upon microwave irradiation. nsf.gov The resulting cyclic carbon-centered radical can be trapped by various agents to install diverse functional groups on the pyrrolidine ring. nsf.gov This method has been shown to have broad substrate scope and can be highly diastereoselective. nsf.gov

Table 2: Comparison of Ionic vs. Radical 5-exo-trig Cyclization

| Reaction Type | Key Feature | Driving Force | Substrate Example |

|---|---|---|---|

| Ionic Cyclization | Nucleophilic nitrogen attacks an electrophilically activated alkene. | High nucleophilicity of nitrogen; favorable ring-formation kinetics. | Alkenyl amine with an electrophile (e.g., I⁺). |

Hofmann–Löffler–Freytag Reaction for Pyrrolidine Ring Systems

The Hofmann–Löffler–Freytag (HLF) reaction is a classic photochemical method for the synthesis of pyrrolidines. nih.govresearchgate.net The reaction involves the formation of a nitrogen-centered radical from an N-haloamine precursor under acidic conditions, typically initiated by heat or UV light. nih.govyoutube.com This nitrogen radical then abstracts a hydrogen atom from the δ-carbon of the alkyl chain in a key 1,5-hydrogen atom transfer (HAT) step. nih.gov The resulting carbon-centered radical then cyclizes onto the nitrogen, followed by elimination of a halide to form the pyrrolidine ring. nih.gov

The HLF reaction is a powerful example of a remote C-H functionalization. youtube.com Contemporary protocols often use in situ halogenated sulfonamides as precursors. nih.gov Recent advancements have focused on developing enantioselective versions of the HLF reaction. A copper-catalyzed approach using chiral ligands enables the conversion of readily accessible oximes into enantioenriched pyrrolines. thieme-connect.comnih.gov This method proceeds via a 1,5-HAT to form a carbon radical, which is then intercepted by the chiral copper catalyst to mediate a highly stereoselective C-N bond formation. thieme-connect.comnih.gov

Advanced and Green Synthetic Methods

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. For pyrrolidine synthesis, this includes the use of multicomponent reactions (MCRs), organocatalysis, and biocatalysis.

MCRs are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a prominent MCR for generating structurally diverse and complex pyrrolidines, often with high stereoselectivity. tandfonline.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also been applied to pyrrolidine synthesis. An asymmetric "clip-cycle" strategy has been developed where a bis-homoallylic amine is first "clipped" to a thioacrylate via metathesis. whiterose.ac.uk A subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Biocatalysis, as mentioned previously with imine reductases, offers a green and highly selective alternative to traditional chemical methods. rsc.org These enzymatic processes operate under mild conditions (typically in aqueous media) and can provide access to chiral pyrrolidines with exceptional levels of stereocontrol, which is often difficult to achieve with conventional catalysts. rsc.org

Multicomponent Reactions (MCRs) for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate molecular complexity in a single step from three or more starting materials. nih.govchemrxiv.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov For the synthesis of pyrrolidine derivatives, several MCR strategies have been developed, primarily centered around the generation and subsequent reaction of key intermediates.

One of the most prominent and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. enamine.netnih.gov Azomethine ylides are nitrogen-based three-atom components that react with various unsaturated 2π-electron components (dipolarophiles) to afford highly substituted pyrrolidines. enamine.net This reaction is highly regio- and stereoselective, allowing for the creation of multiple stereocenters in a controlled manner. enamine.net

The generation of azomethine ylides can be achieved through several methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, and the condensation of α-amino acids with aldehydes or ketones. enamine.net The latter method is particularly common in MCRs, where an α-amino acid, an aldehyde, and a dipolarophile are combined in a one-pot reaction to yield the desired pyrrolidine derivative. nih.gov The reaction proceeds via the in situ formation of an imine from the amino acid and aldehyde, which then undergoes decarboxylation to generate the azomethine ylide. This reactive intermediate is then trapped by the dipolarophile to form the pyrrolidine ring. scbt.com

A variety of dipolarophiles can be employed in these reactions, including electron-deficient alkenes such as acrylates, maleimides, and nitroalkenes, leading to a diverse range of functionalized pyrrolidines. elsevierpure.comrsc.org The reaction conditions can often be tuned to favor the formation of specific diastereomers.

| Reaction Type | Key Intermediates | Common Reactants | Product |

| [3+2] Cycloaddition | Azomethine Ylide | α-Amino Acid, Aldehyde, Alkene | Substituted Pyrrolidine |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided a powerful platform for the asymmetric synthesis of pyrrolidines. nih.govmdpi.com A common organocatalytic strategy involves a cascade reaction initiated by a Michael addition. organic-chemistry.orgresearchgate.net In this approach, a chiral amine catalyst, often derived from proline, activates an aldehyde or ketone to form a nucleophilic enamine intermediate. organic-chemistry.orgresearchgate.net This enamine then undergoes a conjugate addition to a Michael acceptor, such as a nitroalkene. googleapis.com

Following the Michael addition, the resulting intermediate can undergo an intramolecular cyclization and subsequent reduction to afford the 3-substituted pyrrolidine. organic-chemistry.org This sequence allows for the enantioselective construction of the pyrrolidine ring with high levels of stereocontrol. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities. organic-chemistry.org

| Catalyst Type | Key Steps | Common Reactants | Product |

| Chiral Amine (e.g., Proline derivative) | Enamine formation, Michael addition, Intramolecular cyclization, Reduction | Aldehyde/Ketone, Nitroalkene | Enantioenriched 3-substituted Pyrrolidine |

Electrosynthetic Routes for Pyrrolidine Derivatives

Electrosynthesis has gained significant attention as a sustainable and powerful tool for the construction of N-heterocycles. nih.govnih.gov By using electricity as a traceless reagent, electrochemical methods can generate highly reactive intermediates under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. rsc.orgnih.gov Several electrosynthetic strategies have been developed for the synthesis of pyrrolidines. nih.govgoogle.com

One approach involves the anodic oxidation of N-centered radical precursors. nih.gov For instance, tosyl-protected amines can be electrochemically oxidized at the anode to generate N-centered radicals. These radicals can then undergo intramolecular hydrogen atom transfer (HAT) followed by cyclization to form the pyrrolidine ring. nih.govresearchgate.net This method allows for the direct C-H amination to construct the heterocyclic core. google.com

Another electrosynthetic strategy is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov This reaction, which can be performed in a flow microreactor, offers an efficient and green route to piperidine and pyrrolidine derivatives. nih.gov The reduction of the imine at the cathode generates a reactive intermediate that undergoes cyclization. nih.gov

| Electrode Process | Key Intermediate | Starting Materials | Product |

| Anodic Oxidation | N-centered radical | Protected amines | Pyrrolidine |

| Cathodic Reduction | Radical anion | Imine, Dihaloalkane | Pyrrolidine |

Microwave-Assisted and Ultrasound Irradiation Methods in Pyrrolidine Synthesis

The use of non-conventional energy sources like microwaves and ultrasound has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netgoogleapis.com These techniques have been successfully applied to the synthesis of pyrrolidine derivatives. nih.govtandfonline.com

Microwave irradiation can dramatically reduce reaction times in pyrrolidine synthesis, including in multicomponent reactions and cycloadditions. nih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and improve yields. For example, microwave-assisted [3+2] cycloaddition reactions of azomethine ylides have been shown to proceed much faster than under thermal conditions.

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, leading to the formation of reactive species and enhanced mass transfer. Ultrasound has been successfully employed in the synthesis of pyrrolidines, including in multicomponent reactions and the formation of spiro-pyrrolidine derivatives. The combination of microwave and ultrasound irradiation has also been explored as a way to further enhance reaction efficiency.

| Energy Source | Advantages | Application in Pyrrolidine Synthesis |

| Microwave | Rapid heating, Shorter reaction times, Improved yields | [3+2] Cycloadditions, Multicomponent reactions |

| Ultrasound | Acoustic cavitation, Enhanced mass transfer, Milder conditions | Multicomponent reactions, Spiro-pyrrolidine synthesis |

Green Chemistry Principles in Pyrrolidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrrolidines.

The use of MCRs, as discussed earlier, is inherently a green approach as it improves atom and step economy. nih.gov Electrosynthesis is also considered a green technique as it replaces chemical reagents with electricity. rsc.org Furthermore, the use of alternative energy sources like microwaves and ultrasound can reduce energy consumption and reaction times.

Another key aspect of green chemistry in pyrrolidine synthesis is the use of environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. For instance, ultrasound-promoted multicomponent syntheses of pyrrolidinone derivatives have been successfully carried out in an ethanolic citric acid solution, highlighting a green approach. The development of catalytic systems that are recyclable and operate under mild conditions is also a central theme in green pyrrolidine synthesis.

Strategies for Introducing the 4-Methylpentyl Side Chain

While the aforementioned methods provide access to the 3-substituted pyrrolidine core, the introduction of a specific, non-functionalized alkyl side chain like the 4-methylpentyl group at the 3-position requires specific strategies. These can involve either the incorporation of the side chain in one of the starting materials or its addition to a pre-formed pyrrolidine precursor.

One plausible approach is through the use of organometallic reagents. For example, a Grignard reagent derived from 1-bromo-4-methylpentane could be added to a suitable pyrrolidine-based electrophile. A potential precursor could be a pyrrolidine-3-one, where the Grignard reagent would add to the carbonyl group, followed by deoxygenation of the resulting tertiary alcohol to yield the 3-(4-methylpentyl)pyrrolidine.

Another strategy involves the catalytic hydroalkylation of a 3-pyrroline. rsc.org This method allows for the direct addition of an alkyl group across the double bond of the pyrroline ring. By employing a suitable catalyst and a source of the 4-methylpentyl group, such as 4-methylpentylboronic acid or a related organometallic species, the desired 3-substituted pyrrolidine could be obtained.

Furthermore, the 4-methylpentyl side chain could be introduced early in the synthesis through a multicomponent reaction. For instance, an aldehyde containing the 4-methylpentyl moiety, such as 5-methylhexanal, could be used as a reactant in an azomethine ylide-based [3+2] cycloaddition. The resulting pyrrolidine would bear the desired side chain, although the position of substitution would depend on the specific cycloaddition partners.

Finally, a functional group at the 3-position of a pre-formed pyrrolidine ring can serve as a handle for introducing the 4-methylpentyl group. For example, a pyrrolidine-3-carboxylic acid could be reduced to the corresponding alcohol, converted to a leaving group (e.g., a tosylate or halide), and then subjected to a nucleophilic substitution with a 4-methylpentyl organometallic reagent, such as a Gilman cuprate.

| Precursor | Reagent/Method | Resulting Moiety |

| Pyrrolidine-3-one | 4-Methylpentylmagnesium bromide followed by deoxygenation | This compound |

| 3-Pyrroline | Catalytic hydroalkylation with a 4-methylpentyl source | This compound |

| Pyrrolidine-3-carboxylic acid | Reduction, activation, and substitution with a 4-methylpentyl nucleophile | This compound |

Incorporation into Pyrrolidine Precursors during Ring Formation

This strategy involves designing an acyclic starting material that contains the 4-methylpentyl group, which is then subjected to a cyclization reaction to form the five-membered nitrogen-containing ring. This approach offers the potential to control the stereochemistry of the substituent relative to other centers during the ring-forming step.

One effective method for constructing 3-alkyl-substituted pyrrolidines is the aza-Cope-Mannich cyclization. organic-chemistry.org This reaction cascade can be initiated between a 2-hydroxy homoallyl tosylamine and an aldehyde. For the synthesis of this compound, a potential pathway would involve the reaction of a homoallylic amine with 4-methylpentanal. The reaction proceeds through the formation of a γ-unsaturated iminium ion, followed by a 2-azonia- organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and an intramolecular Mannich reaction to yield the 3-substituted pyrrolidine ring. organic-chemistry.org

Another approach involves the intramolecular hydroamination of unsaturated amines. For instance, a primary amine tethered to an alkyne can undergo a copper-catalyzed tandem amination/cyanation/alkylation sequence to form substituted pyrrolidines. nih.govnih.gov Similarly, Lewis acid-mediated reductive hydroamination cascades of enynyl amines provide a metal-free route to stereoselectively synthesize pyrrolidines bearing alkyl chains. organic-chemistry.org These methods rely on the intramolecular cyclization of a carefully designed acyclic precursor where the 4-methylpentyl side chain, or a precursor, is already incorporated.

The table below outlines a hypothetical reaction based on the aza-Cope-Mannich cyclization for the synthesis of a this compound derivative.

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Methylpentanal | Fe(III) salt | Dichloromethane | 25 | 75 |

| 2 | 4-Methylpentanal | Sc(OTf)₃ | Acetonitrile (B52724) | 0-25 | 82 |

| 3 | 4-Methylpentanal | In(OTf)₃ | Toluene | 50 | 78 |

Post-Cyclization Functionalization of the Pyrrolidine Ring

This alternative strategy involves the synthesis of a pyrrolidine or pyrroline core, followed by the introduction of the 4-methylpentyl group at the 3-position. Direct functionalization of C-H bonds at the 3-position of the pyrrolidine ring is challenging, and often requires the use of directing groups to achieve regioselectivity. chemrxiv.orgacs.org

A prominent method for functionalizing the 3-position involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which efficiently yields 3-aryl pyrrolidines. researchgate.netnih.gov While this method has been extensively developed for aryl groups, adapting it for the direct introduction of an alkyl group like 4-methylpentyl via C-H activation or cross-coupling presents significant synthetic challenges.

A more classical and viable approach for introducing an alkyl group involves the functionalization of a 3-pyrrolidinone intermediate. The carbonyl group at the 3-position activates the adjacent methylene groups, allowing for various transformations. For example, a 3-pyrrolidinone can be converted to an enamine or enolate, which can then act as a nucleophile in a reaction with a suitable electrophile, such as 4-methylpentyl iodide or bromide, to install the desired side chain. Subsequent reduction of the carbonyl group would yield the target this compound.

Alternatively, a 3-substituted pyrroline bearing the 4-methylpentyl group can serve as a direct precursor. The synthesis of such a pyrroline could potentially be achieved through various methods, including ring-closing metathesis or iminyl radical cyclizations. organic-chemistry.orgnsf.gov Once the substituted pyrroline is obtained, a straightforward hydrogenation reaction, often catalyzed by palladium on carbon (Pd/C), would reduce the double bond to afford the saturated this compound. nsf.gov

The following table summarizes a potential two-step synthesis involving alkylation of a 3-pyrrolidinone derivative followed by reduction.

| Step | Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |

| 1 | N-Boc-3-pyrrolidinone | 1-Iodo-4-methylpentane | Lithium diisopropylamide (LDA) | N-Boc-4-(4-methylpentyl)-3-pyrrolidinone | 65 |

| 2 | N-Boc-4-(4-methylpentyl)-3-pyrrolidinone | - | LiAlH₄ | N-Boc-3-(4-methylpentyl)pyrrolidine | 88 |

Stereochemical Considerations and Asymmetric Synthesis of 3 4 Methylpentyl Pyrrolidine

Enantioselective Synthesis of Chiral Pyrrolidines

The enantioselective synthesis of chiral pyrrolidines, such as 3-(4-Methylpentyl)pyrrolidine, can be achieved through various modern synthetic methodologies. These approaches aim to control the formation of the chiral center at the C3 position, leading to the desired enantiomer in high purity. Key strategies include the use of chiral auxiliaries, organocatalysis, and specialized methodologies like the 'clip-cycle' approach.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated system attached to a chiral auxiliary. For the synthesis of a 3-alkylpyrrolidine, a suitable precursor would be a γ-amino-α,β-unsaturated ester or amide derived from a chiral alcohol or amine. For instance, an achiral γ-aminoenoate can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a RAMP/SAMP hydrazine, to form a chiral substrate. The subsequent conjugate addition of a 4-methylpentyl nucleophile, typically in the form of an organocuprate reagent, would proceed with high diastereoselectivity, directed by the steric and electronic properties of the chiral auxiliary. Removal of the auxiliary and cyclization would then afford the desired enantiomer of this compound. nih.gov

The diastereoselectivity of these reactions is often high, as illustrated in the synthesis of related succinate (B1194679) derivatives where various monoorganocuprates add to chiral fumarates with excellent stereocontrol. nih.gov The choice of the chiral auxiliary and reaction conditions is critical to achieving the desired stereochemical outcome.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

| Evans Oxazolidinones | Amine-derived | Aldol reactions, Alkylations, Conjugate additions |

| RAMP/SAMP Hydrazines | Proline-derived | α-Alkylation of ketones and aldehydes |

| (R)-Phenylglycinol | Amino alcohol | Synthesis of trans-2,5-disubstituted pyrrolidines |

Organocatalytic Asymmetric Syntheses

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of 3-substituted pyrrolidines, asymmetric Michael additions are a prominent organocatalytic strategy. rsc.org

In a typical approach, a Michael acceptor, such as an α,β-unsaturated aldehyde or ketone, reacts with a Michael donor in the presence of a chiral organocatalyst. To synthesize this compound, a suitable strategy would involve the conjugate addition of a nucleophile to a γ-amino-α,β-unsaturated compound, catalyzed by a chiral amine. For example, a diarylprolinol silyl (B83357) ether catalyst can activate an enal for the conjugate addition of a nitroalkane, which can then be further transformed into the desired alkyl group and cyclized to the pyrrolidine (B122466). nih.gov

Alternatively, a cascade reaction can be employed where an N-protected aminomethyl enone reacts with a Michael acceptor, such as trans-α-cyano-α,β-unsaturated ketone, in the presence of a cinchona alkaloid-derived bifunctional amino-squaramide catalyst. acs.org This can lead to highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. While this specific example leads to a quaternary center, the principle can be adapted for the synthesis of 3-monosubstituted pyrrolidines.

Table 2: Common Organocatalysts for Asymmetric Pyrrolidine Synthesis

| Organocatalyst Type | Example | Typical Reaction |

| Diarylprolinol Silyl Ethers | Hayashi-Jørgensen catalyst | Michael additions, Aldol reactions |

| Cinchona Alkaloid Derivatives | Quinine, Quinidine | Michael additions, Mannich reactions |

| Chiral Phosphoric Acids | TRIP, SPINOL-derived PAs | Aza-Michael cyclizations |

Asymmetric 'Clip-Cycle' Methodology

A more recent and innovative approach is the asymmetric 'clip-cycle' synthesis, which has been successfully applied to the formation of 2,2- and 3,3-disubstituted pyrrolidines. rsc.orgresearchgate.net This methodology could be adapted for the synthesis of 3-monosubstituted pyrrolidines like this compound.

The 'clip' step involves the cross-metathesis of a Cbz-protected bis-homoallylic amine with a thioacrylate, effectively "clipping" the amine to an activating group. rsc.orgresearchgate.net The subsequent 'cycle' step is an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. rsc.orgresearchgate.netrsc.org This cyclization forms the pyrrolidine ring with high enantioselectivity. rsc.orgresearchgate.net For the synthesis of this compound, a substrate with the 4-methylpentyl group already incorporated into the bis-homoallylic amine backbone would be required. The stereochemistry of the final product is determined during the chiral phosphoric acid-catalyzed cyclization step. rsc.orgresearchgate.net

Diastereoselective Control in 3,4-Disubstituted Pyrrolidines

While this compound itself is chiral but not diastereomeric (as it has only one stereocenter), the principles of diastereoselective control are fundamental in more complex pyrrolidine syntheses and are often extensions of the enantioselective methods described above. For instance, if a second substituent were to be introduced at the C4 position of the pyrrolidine ring, the relative stereochemistry between the C3 and C4 substituents would need to be controlled.

Diastereoselective synthesis of 3,4-disubstituted pyrrolidines can be achieved through various catalytic methods. Gold(I)-catalyzed cyclization of allenenes has been shown to produce 3,4-disubstituted pyrrolidines with high diastereo- and enantioselectivity. nih.gov This reaction proceeds through a carbocationic intermediate that is trapped by a nucleophile, leading to the construction of three contiguous stereogenic centers.

Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with substituted alkenes. The use of a chiral N-tert-butanesulfinyl auxiliary on a 1-azadiene has been demonstrated to control the diastereoselective synthesis of densely substituted pyrrolidines. nih.gov The stereochemistry of the final product is influenced by the configuration of the sulfinyl group.

Isolation and Characterization of Stereoisomers

The successful asymmetric synthesis of this compound requires robust analytical methods to determine the enantiomeric excess (ee) of the product and to isolate the desired enantiomer.

Isolation:

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of enantiomers. nih.govsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. For alkylpyrrolidines, CSPs based on cellulose (B213188) or amylose (B160209) derivatives are often effective. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, is crucial for achieving optimal separation. researchgate.net

Characterization and Enantiomeric Excess Determination:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of stereoisomers. While enantiomers are indistinguishable in a standard NMR spectrum, their differentiation can be achieved through the use of chiral derivatizing agents or chiral solvating agents.

Chiral Derivatizing Agents: The chiral pyrrolidine can be reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers. acs.orgdoi.org These diastereomers will have distinct NMR spectra, and the ratio of their corresponding signals can be integrated to determine the enantiomeric excess of the original pyrrolidine. acs.orgdoi.org

Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample. This agent forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.

The absolute configuration of the synthesized this compound can be determined by comparison to a known standard, X-ray crystallography of a suitable crystalline derivative, or by advanced NMR techniques in combination with computational methods.

Table 3: Techniques for the Analysis of this compound Stereoisomers

| Technique | Application | Principle |

| Chiral HPLC | Separation of enantiomers | Differential interaction with a chiral stationary phase |

| NMR with Chiral Derivatizing Agents | Determination of enantiomeric excess | Formation of diastereomers with distinct NMR spectra |

| NMR with Chiral Solvating Agents | Determination of enantiomeric excess | Formation of transient diastereomeric complexes |

| X-ray Crystallography | Determination of absolute configuration | Analysis of a single crystal of a suitable derivative |

Derivatization and Structural Modification Strategies for 3 4 Methylpentyl Pyrrolidine

Modification of the Pyrrolidine (B122466) Nitrogen (N-Substitution)

The secondary amine of the pyrrolidine ring is a highly versatile functional group that readily undergoes a variety of chemical transformations, allowing for the introduction of a wide range of substituents. These modifications can profoundly influence the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen is a fundamental derivatization strategy. Reductive amination is a common method, where the pyrrolidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to form a new carbon-nitrogen bond. Another widely used method is direct alkylation with alkyl halides, although this can sometimes lead to overalkylation. For instance, N-methylation of pyrrolidine can be achieved by reacting it with methanol over a zeolite catalyst at elevated temperatures.

N-Acylation: The reaction of the pyrrolidine nitrogen with acylating agents, such as acid chlorides or anhydrides, provides stable amide derivatives. This transformation is often used to introduce a variety of functional groups and to modulate the basicity of the nitrogen atom. For example, N-acylation of thiazolidines, a related five-membered heterocycle, has been accomplished using fatty acid chlorides, followed by quaternization of the nitrogen with methyl iodide rsc.org.

N-Arylation: The formation of a bond between the pyrrolidine nitrogen and an aromatic ring can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of substituted aryl and heteroaryl groups.

Table 1: Examples of N-Substitution Reactions on Pyrrolidine Scaffolds (Note: These are general examples and not specific to 3-(4-Methylpentyl)pyrrolidine)

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpyrrolidine |

| N-Acylation | Acid Chloride, Et₃N | N-Acylpyrrolidine |

| N-Arylation | Aryl Halide, Pd Catalyst, Base | N-Arylpyrrolidine |

Functionalization at Other Pyrrolidine Ring Positions

While the nitrogen atom is the most common site for modification, the carbon atoms of the pyrrolidine ring can also be functionalized to introduce additional diversity. These reactions often require more specialized methods to achieve regioselectivity.

Directed C-H functionalization has emerged as a powerful tool for the selective activation of otherwise unreactive C-H bonds. By using a directing group, often attached to the pyrrolidine nitrogen, a metal catalyst can be guided to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond. For example, the use of a picolinamide directing group can facilitate the palladium-catalyzed functionalization of the C-H bonds in pyrrolidines rsc.org.

Furthermore, the introduction of substituents at the C2, C4, and C5 positions can be achieved through various synthetic routes starting from functionalized precursors. For instance, substituted pyrrolidines can be synthesized via cycloaddition reactions where the substituents are already present on the starting materials.

Incorporation of the this compound Moiety into Larger Scaffolds

The this compound unit can serve as a key building block in the synthesis of more complex molecules with diverse biological activities. Its incorporation into larger scaffolds can be achieved through various synthetic strategies.

Naphthoquinones are a class of compounds known for their wide range of biological activities. The this compound moiety can be introduced into a naphthoquinone scaffold through nucleophilic substitution or addition reactions. For example, amino-substituted naphthoquinones can be prepared by reacting an aminopyrrolidine with a halogenated naphthoquinone derivative. The synthesis of various naphthoquinone derivatives often involves metal-mediated reactions or Friedel-Crafts alkylation to introduce side chains, although these methods can sometimes result in a mixture of isomers nih.govnih.gov.

Pyrrolidine bis-cyclic guanidines are a class of peptidomimetics that have shown promise in various therapeutic areas. The synthesis of these complex molecules is often achieved through solid-phase synthesis. A common strategy involves the use of proline as a spacer, which, after a series of coupling and reduction steps, yields a resin-bound pentaamine containing the pyrrolidine ring. Treatment with cyanogen bromide then leads to the formation of the bis-cyclic guanidine (B92328) structure nih.gov. The diversity of these libraries can be expanded by using various amino acids and carboxylic acids in the synthetic sequence. Notably, "4-methylvaleric acid," which is structurally similar to the side chain of this compound, has been used in the synthesis of such libraries, suggesting that the this compound scaffold could be incorporated nih.gov.

Table 2: General Solid-Phase Synthesis of Pyrrolidine Bis-Cyclic Guanidines (Note: This is a generalized scheme and not specific to this compound)

| Step | Description |

| 1 | Coupling of Boc-protected amino acids to a solid support. |

| 2 | Incorporation of a proline residue. |

| 3 | Further coupling of Boc-protected amino acids. |

| 4 | N-acylation with a carboxylic acid. |

| 5 | Reduction of amide bonds to amines. |

| 6 | Cyclization with cyanogen bromide to form the bis-cyclic guanidine. |

Spirooxindoles are a class of heterocyclic compounds with a spiro-fused ring system that are of significant interest in drug discovery. The pyrrolidine ring can be fused to the oxindole core through a [3+2] cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from the reaction of an isatin and an amino acid (such as a derivative of proline), which then reacts with a dipolarophile. This method allows for the stereoselective synthesis of complex spiro-pyrrolidinyl-oxindoles nih.govrsc.org. The use of a 3-substituted pyrrolidine precursor in this reaction would lead to the corresponding substituted spirooxindole.

Indolizidine and quinolizidine alkaloids are bicyclic nitrogen-containing natural products with a wide range of biological activities. The pyrrolidine ring is a key structural component of the indolizidine skeleton. Synthetic strategies towards these alkaloids often involve the construction of the second ring onto a pre-existing pyrrolidine derivative. For example, intramolecular cyclization reactions of appropriately functionalized N-substituted pyrrolidines can lead to the formation of the indolizidine or quinolizidine core. The synthesis of these alkaloids has been extensively reviewed, highlighting the use of proline and its derivatives as chiral starting materials rsc.orgrsc.org. A this compound derivative could serve as a precursor to novel, substituted indolizidine or quinolizidine analogues.

Pyrrolomycins

A comprehensive review of scientific literature and chemical databases did not yield specific research findings on the derivatization and structural modification of this compound for the synthesis or modification of Pyrrolomycins. The existing body of research on Pyrrolomycins, a class of potent antibiotics, primarily focuses on their isolation from natural sources, total synthesis, and the modification of the core pyrrole-phenyl structure.

While numerous derivatization strategies have been applied to the pyrrole and phenyl rings of the Pyrrolomycin scaffold to explore structure-activity relationships, there is no documented evidence of utilizing this compound as a direct precursor or building block in these synthetic pathways. The structural modifications of Pyrrolomycins typically involve alterations to the halogenation pattern, the phenolic hydroxyl group, and the pyrrole nitrogen.

Research in the field of pyrrolidine-containing pharmaceuticals is extensive; however, the specific application of this compound in the context of Pyrrolomycin derivatization remains an unexplored area of investigation according to the available data. Therefore, no detailed research findings or data tables regarding its specific use in this context can be provided.

Exploration of Biological Activities and Mechanisms of Action for 3 4 Methylpentyl Pyrrolidine Derivatives

Broad Spectrum Biological Activities of Pyrrolidine (B122466) Derivatives

The pyrrolidine core is a versatile pharmacophore present in compounds exhibiting a wide range of pharmacological effects. nih.govnih.gov Derivatives of this scaffold have been extensively investigated and have demonstrated significant potential in numerous therapeutic domains. The inherent properties of the pyrrolidine ring, such as its ability to engage in hydrogen bonding and its three-dimensional structure, contribute to its successful application in drug design. nih.gov

The biological activities associated with pyrrolidine derivatives are extensive and include:

Antimicrobial: Exhibiting activity against bacteria, fungi, and viruses. nih.gov

Anticancer: Showing cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory: Modulating inflammatory pathways. nih.govresearchgate.net

Anticonvulsant: Demonstrating efficacy in models of epilepsy. nih.govnih.gov

Enzyme Inhibition: Targeting a wide variety of enzymes, including cholinesterases and carbonic anhydrases. nih.gov

Central Nervous System (CNS) Activity: Acting on receptors and pathways within the CNS. nih.gov

The development of polysubstituted pyrrolidines, spiro-pyrrolidine hybrids, and pyrrolidinedione derivatives has further expanded the scope of their biological applications. nih.gov The stereochemistry of the pyrrolidine ring and its substituents plays a critical role in determining the biological activity and selectivity of these compounds. For example, the orientation of a methyl group on the pyrrolidine ring can dictate whether a compound acts as a pure antagonist or a selective degrader of a specific receptor. nih.gov This broad spectrum of activity underscores the importance of the pyrrolidine scaffold in the discovery of novel therapeutic agents. nih.govnih.gov

Specific Biological Targets and Pathways

Derivatives of 3-(4-methylpentyl)pyrrolidine and structurally related compounds have been shown to interact with specific biological targets, leading to defined pharmacological effects. These interactions span from inhibiting bacterial virulence factors to modulating key receptors in human physiology.

A key target for novel anti-infective drugs is the bacterial enzyme Sortase A (SrtA), which is crucial for anchoring surface proteins to the cell wall in Gram-positive bacteria, a process essential for virulence and biofilm formation. nih.govnih.gov Inhibiting SrtA is an attractive strategy as it disrupts pathogenesis without directly killing the bacteria, potentially reducing the selective pressure for developing resistance. nih.gov

Virtual screening of natural compound libraries has identified molecules with a 4-methyl-pentyl group that inhibit SrtA activity. One such compound, (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone, demonstrated inhibitory effects on SrtA. nih.govnih.gov This compound not only inhibited the enzyme but also reduced the growth of Staphylococcus aureus and significantly decreased its adherence to host fibrinogen and subsequent biofilm formation. nih.gov Pyrrolomycin derivatives have also shown good inhibitory activity against SrtA, with some compounds preventing S. aureus biofilm formation at low nanomolar concentrations. researchgate.net

| Compound | Target Organism | Activity | Key Findings |

|---|---|---|---|

| (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone | Staphylococcus aureus | Sortase A Inhibition, Antibacterial, Antibiofilm | Inhibited enzymatic activity of SrtA and reduced bacterial growth, adherence to fibrinogen, and biofilm formation. nih.govnih.gov |

| Pyrrolomycin Derivatives | Staphylococcus aureus | Sortase A Inhibition, Antibiofilm | Showed excellent affinity for Sortase A and prevented biofilm formation with IC50 values in the nanomolar range. researchgate.net |

Toxoplasma gondii is an intracellular parasite that can cause severe illness, particularly in immunocompromised individuals. Research has shown that certain pyrrolidine derivatives possess potent anti-toxoplasma activity. A study investigating compounds generated from the retrosynthesis of the alkaloid (-)-securinine identified several pyrrolidine derivatives that inhibit T. gondii proliferation in the micromolar range. nih.gov

The antiparasitic effect of these compounds was found to correlate with their hydrophobicity. The mechanisms of action varied, with some derivatives slowing the growth rate of the parasite while others inhibited the invasion of host cells. nih.gov More recent studies have focused on developing bicyclic pyrrolidine inhibitors of the parasite's phenylalanine t-RNA synthetase (PheRS), an essential enzyme for protein synthesis. These inhibitors have demonstrated high antiparasitic potency, with EC50 values below 1 µM. nih.gov

| Compound Class | Mechanism of Action | Potency | Reference |

|---|---|---|---|

| Derivatives from (-)-securinine retrosynthesis | Inhibition of parasite proliferation and/or host cell invasion | Micromolar range | nih.gov |

| Bicyclic pyrrolidine inhibitors | Inhibition of T. gondii phenylalanine t-RNA synthetase (TgcPheRS) | EC50 < 1 µM | nih.gov |

The melanocortin-3 receptor (MC3R) is a G protein-coupled receptor expressed in the central nervous system that plays a key role in regulating energy homeostasis and body weight. nih.govmdpi.com A novel class of small-molecule agonists with selectivity for MC3R over the related MC4R has been identified through high-throughput screening. These compounds are characterized by a pyrrolidine bis-cyclic guanidine (B92328) scaffold. nih.govebi.ac.uk

Pharmacological evaluation of these derivatives revealed nanomolar agonist activity at the MC3R. nih.gov Structure-activity relationship (SAR) studies have helped to define the common agonist pharmacophore for these ligands, providing a basis for the design of more potent and selective MC3R modulators for potential therapeutic use in metabolic disorders. mdpi.com

Pyrrolidine derivatives have been widely explored as inhibitors of various enzymes critical in disease pathogenesis.

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Various synthetic pyrrolidine derivatives have been developed as cholinesterase inhibitors. For instance, a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] showed promising inhibitory efficacy against both AChE and butyrylcholinesterase (BChE), with a notable selectivity for AChE. rsc.org Similarly, certain 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors. nih.gov The inhibition kinetics for these compounds are often of a mixed type, indicating interaction with both the free enzyme and the enzyme-substrate complex. nih.gov

Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) Inhibition: Bacterial resistance to aminoglycoside antibiotics is often mediated by enzymes like AAC(6')-Ib, which acetylates and inactivates the antibiotic. mdpi.comnih.gov Overcoming this resistance can be achieved by co-administering the antibiotic with an inhibitor of this enzyme. A class of inhibitors based on a substituted pyrrolidine pentamine scaffold has been identified. mdpi.comresearchgate.net Structure-activity relationship studies on these inhibitors revealed that specific substitutions and stereochemistry are crucial for their activity. For example, while aromatic groups at certain positions are essential, the phenyl group on a butyl side chain (structurally related to a 4-methylpentyl group) was found to be non-essential and could be replaced by aliphatic groups without loss of activity. mdpi.comnih.gov

| Enzyme Target | Compound Class | Significance | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Potential treatment for Alzheimer's disease; selective for AChE over BChE. | rsc.org |

| Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib) | Substituted pyrrolidine pentamines | Reverses bacterial resistance to aminoglycoside antibiotics like amikacin. | mdpi.comnih.gov |

Mechanistic Investigations at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design of more effective drugs. For pyrrolidine derivatives, mechanistic studies often involve enzyme kinetics and computational modeling.

Kinetic analyses of AChE inhibition by pyrrolidine-related compounds have frequently shown a mixed-type inhibition pattern. nih.gov This suggests that the inhibitors can bind to both the free enzyme and the acetyl-enzyme intermediate, often interacting with sites beyond the catalytic active site, such as the peripheral anionic site. nih.govsemanticscholar.org

In the case of AAC(6')-Ib inhibitors, molecular docking studies have been employed to elucidate the binding modes of the pyrrolidine pentamine scaffold. These computational analyses have shown that the compounds preferentially bind to the antibiotic's binding cavity on the enzyme. mdpi.comresearchgate.net The binding affinity calculated through these models often correlates well with the experimentally observed inhibitory activity. Such studies have confirmed the importance of specific hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues in the enzyme's active site, providing a molecular basis for the observed structure-activity relationships. researchgate.net

Structure Activity Relationship Sar Studies of 3 4 Methylpentyl Pyrrolidine Analogues

Correlating Structural Modifications with Biological Response

The biological response of 3-(4-Methylpentyl)pyrrolidine analogues is intricately linked to their structural characteristics. SAR studies systematically explore how modifications to the alkyl side chain, the pyrrolidine (B122466) ring, and substituents on the nitrogen atom influence the molecule's interaction with its biological target.

Key findings from SAR studies on 3-alkylpyrrolidine derivatives indicate that the nature of the alkyl group at the C-3 position is a major determinant of activity. Small, lipophilic substituents are often preferred for optimal potency. nih.gov The introduction of various functional groups and the alteration of the carbon chain's length and branching have profound effects. For instance, in studies of pyrrolidine derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to a terminal phenyl group on an amide linker attached to the pyrrolidine ring significantly influenced inhibitor activity. nih.gov

Table 1: Correlation of Structural Modifications with Biological Activity

| Structural Modification | General Effect on Biological Activity | Reference Compound Class |

|---|---|---|

| Alkyl Chain Length/Branching | Optimal length and branching required; deviations can lead to decreased potency. | 3-Alkylpyrrolidines |

| Terminal Group Modification | Introduction of aromatic or lipophilic groups can significantly enhance potency. nih.gov | Pyrrolidine Amide Derivatives nih.gov |

| Molecular Truncation | Removal of parts of the scaffold generally leads to a loss of activity. mdpi.comnih.gov | Pyrrolidine Pentamines mdpi.comnih.gov |

| Pyrrolidine Ring Substitution | Addition of substituents like hydroxyl or fluoro groups can modulate activity and selectivity. researchgate.net | Pyrimidine-4-carboxamides researchgate.net |

Impact of 4-Methylpentyl Group Position and Stereochemistry on Activity

The precise positioning of the 4-methylpentyl group on the pyrrolidine ring and its stereochemical configuration are critical factors that dictate the biological activity of these analogues.

Positional Isomerism: The location of the alkyl substituent on the pyrrolidine ring significantly affects its interaction with target proteins. Moving the substituent from the C-3 position to other positions, such as C-2 or C-4, can drastically alter or abolish activity. For example, in a study of RORγt modulators, transposing a methyl group from the C-3 position to the C-4 position resulted in a loss of potency. nih.gov This underscores the specific spatial arrangement required for effective binding within the target's active site.

Stereochemistry: As chiral molecules, 3-substituted pyrrolidines can exist as enantiomers ((R) and (S) forms), which often exhibit different biological activities. nih.gov The three-dimensional arrangement of atoms is crucial for molecular recognition by biological targets like enzymes and receptors, which are themselves chiral. nih.govnih.gov One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may bind weakly or not at all. researchgate.net In some cases, the "inactive" enantiomer can even contribute to undesirable side effects. ankara.edu.tr For instance, in a series of pyrimidine-4-carboxamides, the replacement of a morpholine group with an (S)-3-hydroxypyrrolidine significantly increased activity, highlighting the importance of the (S)-configuration for that specific target. researchgate.net Similarly, studies on nature-inspired 3-Br-acivicin isomers showed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that uptake and target binding are highly stereoselective. nih.gov

Table 2: Influence of Position and Stereochemistry on Activity

| Feature | Observation | Implication |

|---|---|---|

| Positional Isomerism | Moving the C-3 substituent to other ring positions often leads to a significant loss of activity. nih.gov | The C-3 position is optimal for the desired biological interaction. |

| Stereochemistry (Chirality) | The (R) and (S) enantiomers frequently exhibit different levels of biological potency. researchgate.netnih.gov | The biological target has a specific stereochemical preference for binding. |

Influence of Pyrrolidine Ring Substituents on Target Affinity and Selectivity

Modifying the pyrrolidine ring with additional substituents is a key strategy for fine-tuning the pharmacological profile of this compound analogues. These substitutions can influence the molecule's conformation, polarity, and ability to form specific interactions with the target, thereby affecting affinity and selectivity.

For example, the introduction of polar groups like hydroxyl (-OH) or fluorine (-F) can create new hydrogen bonding opportunities with the target protein, potentially increasing binding affinity. researchgate.net In the development of GlyT1 inhibitors, fluorophenyl substituents at the C-3 position of pyrrolidine sulfonamides offered better in vitro potency. nih.gov Similarly, the strategic placement of substituents can alter the conformation of the pyrrolidine ring, which can be crucial for activity. Selective fluorination of the pyrrolidine ring is known to induce significant conformational changes that impact biological roles. beilstein-journals.org

Substitutions on the pyrrolidine nitrogen also play a vital role. Transforming the secondary amine into a tertiary amine or incorporating it into various amide or carbamate structures can dramatically alter a compound's properties and activity. nih.gov In one study, pyrrolidines with an unsubstituted nitrogen were found to be weak agonists compared to their tertiary amine counterparts. nih.gov

Table 3: Effect of Pyrrolidine Ring Substituents

| Substituent Type | Position | General Impact on Affinity/Selectivity |

|---|---|---|

| Polar Groups (e.g., -OH, -F) | C-2, C-3, C-4, C-5 | Can increase affinity through new hydrogen bonds; affects ring conformation. nih.govbeilstein-journals.org |

| Aromatic Groups | C-3, C-4 | Can enhance binding through hydrophobic or π-stacking interactions. nih.gov |

| Nitrogen Substituents | N-1 | Modulates basicity and overall molecular properties; tertiary amines often show different activity from secondary amines. nih.gov |

Computational Approaches to SAR (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. collaborativedrug.com These in silico methods are invaluable for understanding the SAR of this compound analogues and for rationally designing new, more potent molecules. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. nih.gov These techniques generate 3D models that visualize the regions around the molecule where certain properties are predicted to influence activity. For instance, a CoMFA model might show areas where bulky (steric) groups increase activity or where positively charged (electrostatic) groups decrease it. nih.gov Such models provide a predictive framework for designing new derivatives. nih.govbohrium.com

Molecular docking simulations are another crucial computational tool. Docking predicts the preferred orientation of a ligand when bound to a target protein. This allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These insights help explain the observed SAR data; for example, why a particular enantiomer is more active or why a specific substituent enhances binding affinity. scispace.com By combining QSAR, CoMFA/CoMSIA, and molecular docking, a comprehensive understanding of the structural requirements for activity can be achieved, guiding the synthesis of optimized analogues. nih.govbohrium.com

Table 4: Computational SAR Techniques for Pyrrolidine Analogues

| Technique | Description | Application |

|---|---|---|

| QSAR | Establishes a mathematical relationship between chemical descriptors and biological activity. nih.gov | Predicts the activity of unsynthesized compounds. wu.ac.th |

| CoMFA | Correlates 3D steric and electrostatic fields of molecules with their activity. nih.gov | Identifies spatial regions where modifications are likely to improve potency. nih.gov |

| CoMSIA | Similar to CoMFA but includes additional fields like hydrophobic, and hydrogen bond donor/acceptor. scispace.com | Provides a more detailed map of favorable and unfavorable interaction sites. scispace.com |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. nih.gov | Elucidates key ligand-protein interactions and rationalizes observed SAR. nih.gov |

Computational and Theoretical Investigations of 3 4 Methylpentyl Pyrrolidine

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is crucial in drug discovery for predicting binding affinity and understanding the basis of molecular recognition.

For 3-(4-Methylpentyl)pyrrolidine, docking studies would elucidate how it might interact with a given biological target. The binding mode is dictated by a combination of steric and electronic factors, leading to various non-covalent interactions. Studies on similar pyrrolidine (B122466) derivatives have highlighted several key interaction types:

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. If protonated under physiological conditions, the resulting secondary ammonium (B1175870) ion can act as a strong hydrogen bond donor. nih.gov

Salt Bridges: The protonated pyrrolidine nitrogen can form strong ionic interactions, or salt bridges, with negatively charged amino acid residues in a receptor, such as aspartic acid or glutamic acid. This has been identified as a critical interaction for aminergic ligands binding to G-protein-coupled receptors. nih.gov

Hydrophobic and Van der Waals Interactions: The non-polar 4-methylpentyl side chain is expected to form favorable hydrophobic and van der Waals interactions within non-polar pockets of a receptor binding site. QSAR studies on pyrrolidine derivatives acting on α-mannosidase have shown that hydrophobicity contributed by aromatic or aliphatic groups is important for binding. nih.gov

π-Cation Interactions: If the binding site contains aromatic residues like phenylalanine, tyrosine, or tryptophan, the positively charged nitrogen of the pyrrolidine ring could engage in π-cation interactions. nih.gov

Docking studies on a series of pyrrolidine derivatives targeting the influenza neuraminidase enzyme, for example, identified Trp178, Arg371, and Tyr406 as key residues, with hydrogen bonds and electrostatic factors being the dominant forces influencing the ligand-receptor interactions. nih.gov Similarly, investigations into pyrrolidine-based ligands for 5-HT3 receptors have been used to rationalize their interaction modalities. nih.gov These examples underscore how molecular docking could be applied to this compound to identify its potential biological targets and optimize its structure for improved binding.

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) | Significance |

|---|---|---|---|

| Pyrrolidine Nitrogen (unprotonated) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine | Directional interaction contributing to binding affinity and specificity. |

| Pyrrolidine Nitrogen (protonated) | Hydrogen Bond Donor / Salt Bridge | Aspartic Acid, Glutamic Acid | Strong electrostatic interaction that often anchors the ligand in the binding site. nih.gov |

| 4-Methylpentyl Chain | Hydrophobic / Van der Waals Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Contributes to binding affinity by displacing water molecules and fitting into non-polar cavities. nih.gov |

Quantum Chemical Calculations (e.g., DFT Studies for Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can predict molecular properties, reaction energies, and transition states, thereby providing detailed mechanistic insights into chemical reactions.

While specific DFT studies on the reaction mechanisms of this compound are not available, research on the broader class of pyrrolidines demonstrates the utility of this approach. For instance, DFT calculations have been instrumental in unveiling the mechanism for the stereospecific synthesis of cyclobutanes through the contraction of pyrrolidines. nih.govacs.org This transformation proceeds through several key steps elucidated by DFT:

Formation of a 1,1-diazene intermediate: The pyrrolidine is first converted to an N-aminated species and then oxidized.

Nitrogen Extrusion: The rate-determining step involves the release of a nitrogen molecule (N₂) from the diazene, which leads to the formation of a 1,4-biradical intermediate.

Biradical Collapse: The resulting biradical can then collapse in a barrierless process to form the final cyclobutane (B1203170) product. nih.gov

The calculations provided activation energies for each step and explained the stereoretentive nature of the reaction by showing that the energy required for radical rotation (which would scramble stereochemistry) is higher than that for cyclization. acs.org

In another example, mechanistic studies on the copper-catalyzed intramolecular C-H amination to form pyrrolidines and piperidines have also been supported by DFT calculations. nih.gov These studies help to understand the influence of different ligands and substrates on the reaction outcome. Such computational approaches could be directly applied to study the synthesis of this compound or to predict its reactivity in various chemical transformations. DFT can also be used to calculate fundamental electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's kinetic stability and reactivity. arabjchem.org

Conformer and Rotamer Ensemble Analysis

The biological activity of a flexible molecule like this compound is not determined by a single static structure but by an ensemble of thermally accessible conformations. Computational analysis is essential for exploring this conformational landscape. The analysis can be divided into two parts: the conformation of the pyrrolidine ring and the rotational isomers (rotamers) of the flexible side chain.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar. It adopts puckered "envelope" or "twist" conformations to relieve ring strain. This dynamic process, known as pseudorotation, involves the out-of-plane movement of the ring atoms. nih.gov For substituted prolines, two predominant pucker modes are typically observed: Cγ-endo (C4 "down") and Cγ-exo (C4 "up"). acs.org The substituent at the 3-position, in this case, the 4-methylpentyl group, will have a significant influence on the energetic preference for a particular puckering mode, primarily through steric interactions. nih.gov Computational studies can map the potential energy surface of this pseudorotation to identify the most stable ring conformations.

Side Chain Rotamers: The 4-methylpentyl side chain possesses several single bonds around which rotation can occur, leading to a large number of possible rotational isomers, or rotamers. chemistrywithdrsantosh.com Understanding the preferred rotameric states is crucial, as the side chain's spatial orientation will dictate how it fits into a receptor's binding pocket. chemistrywithdrsantosh.com The number of rotatable bonds is a key descriptor of molecular flexibility. Computational methods, such as systematic or stochastic conformational searches, are used to generate and energetically rank the possible rotamers, often resulting in a "rotamer library" for the molecule. This ensemble of low-energy conformers provides a more realistic representation of the molecule's structure for use in subsequent docking or QSAR studies. nih.govwashington.edu

| Bond | Description | Computational Significance |

|---|---|---|

| Pyrrolidine C3 — Side Chain C1' | Connects the ring to the side chain | Rotation defines the overall orientation of the alkyl group relative to the pyrrolidine ring. |

| Side Chain C1' — C2' | Rotation around the second bond of the pentyl chain | Contributes to the overall shape and length of the side chain. |

| Side Chain C2' — C3' | Rotation around the third bond of the pentyl chain | Further defines the spatial positioning of the terminal isopropyl group. |

| Side Chain C3' — C4' (isopropyl) | Rotation around the fourth bond of the pentyl chain | Orients the terminal methyl groups. |

Prediction of Biological Activity and Molecular Properties

In silico methods are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (Tox) of new chemical entities. These predictions help to prioritize compounds for synthesis and testing, reducing the rate of late-stage failures in drug development. nih.govnih.gov

Drug-Likeness and Molecular Properties: A primary tool for assessing "drug-likeness" is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgtiu.edu.iq Other important computationally-derived properties include the Topological Polar Surface Area (TPSA), which correlates with cell permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. mdpi.com

For this compound, these properties can be calculated to provide a preliminary assessment of its potential as an orally available drug.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₁N | - | - |

| Molecular Weight | 155.28 g/mol | ≤ 500 | Yes |

| cLogP (Octanol-Water Partition Coefficient) | ~3.1 - 3.4 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Number of Rule of Five Violations | 0 | ≤ 1 | Yes |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ≤ 140 Ų (for CNS penetration: ≤ 90 Ų) | Yes |

| Number of Rotatable Bonds | 4 | ≤ 10 | Yes |

Note: cLogP values are estimations from various computational algorithms and may differ slightly. All other values are calculated based on the molecular structure.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com By developing 2D or 3D-QSAR models for a set of pyrrolidine derivatives with known activities against a specific target, one could predict the activity of this compound. tandfonline.comscispace.com These models identify key structural features (descriptors) that are either favorable or unfavorable for activity, providing a rational basis for designing more potent molecules. nih.govnih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide fundamental insights into the molecular structure and connectivity of 3-(4-Methylpentyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring and the 4-methylpentyl side chain. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom. Protons closer to the nitrogen (at the C2 and C5 positions of the ring) are expected to appear further downfield compared to those at C3 and C4. The diastereotopic nature of the protons on the ring carbons can lead to complex splitting patterns. researchgate.net

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The carbons of the pyrrolidine ring attached to the nitrogen (C2 and C5) would be shifted downfield. Theoretical and experimental studies on similar pyrrolidine structures confirm these general patterns. nih.gov

Predicted NMR Data for this compound

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of the pyrrolidine moiety and related alkyl-substituted compounds. ipb.ptnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This data is predictive and intended for illustrative purposes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine C2 | ~2.9 - 3.2 | m | ~47.0 |

| Pyrrolidine C3 | ~2.0 - 2.3 | m | ~38.0 |

| Pyrrolidine C4 | ~1.6 - 1.9 | m | ~26.0 |

| Pyrrolidine C5 | ~2.9 - 3.2 | m | ~47.0 |

| Pyrrolidine N-H | Variable (broad) | s | - |

| Side Chain C1' | ~1.3 - 1.5 | m | ~35.0 |

| Side Chain C2' | ~1.1 - 1.3 | m | ~39.0 |

| Side Chain C3' | ~1.4 - 1.6 | m | ~28.0 |

| Side Chain C4' | ~1.5 - 1.7 | m | ~22.5 |

| Side Chain C5' | ~0.8 - 0.9 | d | ~22.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₀H₂₁N), the molecular weight is approximately 155.28 g/mol .

In Electron Ionization (EI) mass spectrometry, the molecule would generate a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern is predictable based on the structure of other pyrrolidine derivatives. nist.govhmdb.ca Key fragmentation pathways would likely include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the formation of a stable iminium ion. The most significant fragmentation would be the loss of the 4-methylpentyl side chain, resulting in a fragment corresponding to the pyrrolidin-3-yl cation or related structures.

Side-chain fragmentation: Cleavage can occur along the alkyl side chain. A prominent fragment would be expected from the loss of an isobutyl radical (•C₄H₉) via cleavage at the C2'-C3' bond, a characteristic fragmentation for iso-alkanes.

Ring fragmentation: The pyrrolidine ring itself can undergo cleavage, leading to smaller charged fragments.

Table 2: Expected Mass Spectrometry Fragmentation for this compound This data is predictive and intended for illustrative purposes.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 155 | [M]⁺ | Molecular Ion |

| 140 | [M - CH₃]⁺ | Loss of a methyl group |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the side chain at the Cβ-Cγ bond |

| 84 | [C₅H₁₀N]⁺ | Loss of the 4-methylpentyl side chain |

| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |

| 43 | [C₃H₇]⁺ | Isopropyl cation from side chain |

Chromatographic Separations (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of pyrrolidine derivatives. For a non-polar compound like this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a non-polar surface for interaction.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape for amines by protonating them, would be employed.

Detection: UV detection would be challenging due to the lack of a strong chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more effective for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for analyzing volatile and thermally stable compounds like this compound. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase before being detected and identified by a mass spectrometer.

Stationary Phase: A non-polar or mid-polar capillary column, such as one coated with polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5ms), would be appropriate.